molecular formula C8H11ClN2 B1584344 3-Chloro-2,5-diethylpyrazine CAS No. 67714-53-8

3-Chloro-2,5-diethylpyrazine

Cat. No.: B1584344
CAS No.: 67714-53-8
M. Wt: 170.64 g/mol
InChI Key: OHKRYVAKYCCYNX-UHFFFAOYSA-N
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Description

3-Chloro-2,5-diethylpyrazine is a chemical compound belonging to the pyrazine family. It is characterized by a colorless liquid form with a pungent odor. This compound is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diethylpyrazine typically involves the chlorination of 2,5-diethylpyrazine. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the 3-position of the pyrazine ring. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reaction is conducted at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5-diethylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2,5-diethylpyrazine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 3-amino-2,5-diethylpyrazine or 3-thio-2,5-diethylpyrazine.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include 2,5-diethylpyrazine.

Scientific Research Applications

3-Chloro-2,5-diethylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-diethylpyrazine involves its interaction with specific molecular targets. The chlorine atom at the 3-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • 3-Chloro-2,5-dimethylpyrazine
  • 2,5-Diethylpyrazine
  • 3,6-Dimethyl-2,5-diethylpyrazine

Comparison: 3-Chloro-2,5-diethylpyrazine is unique due to the presence of both ethyl groups and a chlorine atom, which confer distinct chemical and biological properties. Compared to 3-Chloro-2,5-dimethylpyrazine, the ethyl groups in this compound provide increased hydrophobicity and potentially different reactivity.

Properties

IUPAC Name

3-chloro-2,5-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKRYVAKYCCYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285179
Record name 3-chloro-2,5-diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67714-53-8
Record name 67714-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,5-diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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